molecular formula C21H19NO5 B11393993 ethyl 4-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

ethyl 4-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11393993
M. Wt: 365.4 g/mol
InChI Key: BPIWFUVMMIKVDR-UHFFFAOYSA-N
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Description

ETHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a synthetic organic compound belonging to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the condensation of 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

ETHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of ethyl, dimethyl, oxo, and amido groups makes it a versatile compound for various research and industrial purposes .

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-[(6,7-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C21H19NO5/c1-4-26-21(25)14-5-7-15(8-6-14)22-20(24)19-11-17(23)16-9-12(2)13(3)10-18(16)27-19/h5-11H,4H2,1-3H3,(H,22,24)

InChI Key

BPIWFUVMMIKVDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C

Origin of Product

United States

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